Cas no 1767-46-0 ((S)-(+)-4-Methyl-1-hexanol)
(S)-(+)-4-Methyl-1-hexanol Chemical and Physical Properties
Names and Identifiers
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- 1-Hexanol, 4-methyl-,(4S)-
- (S)-(+)-4-Methyl-1-hexanol
- (+)(S)-3-methyl-hexanol-(6)
- (+)-(S)-4-methylhexanol
- (4S)-methylhexan-1-ol
- (S)-4-methyl-1-hexanol
- (S)-4-methyl-hexan-1-ol
- AG-E-27129
- ANW-22845
- CTK3J6544
- FT-0690465
- KB-05497
- (4S)-4-Methylhexan-1-ol
- J-011225
- BS-21816
- SCHEMBL2331155
- YNPVNLWKVZZBTM-ZETCQYMHSA-N
- DTXSID20541465
- 1-Hexanol, 4-methyl-, (4S)-
- A3926
- 4-Methyl-1-hexanol #
- (S)-4-Methylhexan-1-ol
- T71938
- 1-Hexanol,4-methyl-,(4S)-
- M0964
- AKOS015911839
- CHEBI:211101
- MFCD00221492
- 1-Hexanol, 4-methyl-, (S)-
- 1767-46-0
- AKOS015840015
-
- MDL: MFCD00221492
- Inchi: 1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1
- InChI Key: YNPVNLWKVZZBTM-ZETCQYMHSA-N
- SMILES: OCCC[C@@H](C)CC
Computed Properties
- Exact Mass: 116.12018
- Monoisotopic Mass: 116.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 43.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
Experimental Properties
- Color/Form: Not determined
- Density: 0.83
- Melting Point: No data available
- Boiling Point: 126°C/140mmHg(lit.)
- Flash Point: 61.8°C
- Refractive Index: 7.5 ° (C=neat)
- PSA: 20.23
- LogP: 1.80500
- Vapor Pressure: 0.4±0.7 mmHg at 25°C
- Solubility: Not determined
(S)-(+)-4-Methyl-1-hexanol Security Information
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P370+P378-P403+P235-P501
- Safety Instruction: H227
- Storage Condition:4° CStore…,-4℃Store…Better
(S)-(+)-4-Methyl-1-hexanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0964-5ML |
(S)-(+)-4-Methyl-1-hexanol |
1767-46-0 | >98.0%(GC) | 5ml |
¥2990.00 | 2024-04-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S862224-1ml |
(S)-(+)-4-Methyl-1-hexanol |
1767-46-0 | ≥98%(GC) | 1ml |
¥1,310.00 | 2022-08-31 | |
| Apollo Scientific | OR937932-250mg |
(S)-(+)-4-Methyl-1-hexanol |
1767-46-0 | 95% | 250mg |
£110.00 | 2025-02-20 | |
| Apollo Scientific | OR937932-1g |
(S)-(+)-4-Methyl-1-hexanol |
1767-46-0 | 95% | 1g |
£255.00 | 2025-02-20 | |
| TRC | S242865-500mg |
(S)-(+)-4-Methyl-1-hexanol |
1767-46-0 | 500mg |
$ 360.00 | 2022-06-03 | ||
| TRC | S242865-1000mg |
(S)-(+)-4-Methyl-1-hexanol |
1767-46-0 | 1g |
$ 595.00 | 2022-06-03 | ||
| TRC | S242865-2000mg |
(S)-(+)-4-Methyl-1-hexanol |
1767-46-0 | 2g |
$ 950.00 | 2022-06-03 | ||
| Ambeed | A278782-5g |
(S)-4-Methylhexan-1-ol |
1767-46-0 | 95% | 5g |
$479.0 | 2024-04-22 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0964-1ML |
(S)-(+)-4-Methyl-1-hexanol |
1767-46-0 | >98.0%(GC) | 1ml |
¥690.00 | 2024-04-17 | |
| Chemenu | CM342390-250mg |
(4S)-4-methylhexan-1-ol |
1767-46-0 | 95%+ | 250mg |
$99 | 2022-06-12 |
(S)-(+)-4-Methyl-1-hexanol Suppliers
(S)-(+)-4-Methyl-1-hexanol Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on (S)-(+)-4-Methyl-1-hexanol
Exploring (S)-(+)-4-Methyl-1-hexanol (CAS No. 1767-46-0): Properties, Applications, and Industry Insights
(S)-(+)-4-Methyl-1-hexanol (CAS No. 1767-46-0) is a chiral alcohol with significant relevance in organic synthesis and fragrance industries. Its unique stereochemistry and functional group make it a versatile intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. The compound's enantiomeric purity and optical activity are critical for applications requiring precise molecular interactions, such as asymmetric catalysis or flavor formulations.
In recent years, the demand for chiral building blocks like (S)-(+)-4-Methyl-1-hexanol has surged due to advancements in green chemistry and sustainable synthesis. Researchers and manufacturers are increasingly focusing on stereoselective production methods to minimize waste and improve efficiency. This aligns with global trends like circular economy and bio-based materials, where enantiopure compounds play a pivotal role.
The fragrance industry values (S)-(+)-4-Methyl-1-hexanol for its woody, herbal notes, often used in premium perfumes and cosmetic formulations. Its low odor threshold and high stability make it ideal for long-lasting scents. With consumers prioritizing clean-label ingredients and natural analogues, this compound's synthetic versatility allows it to mimic rare botanical extracts sustainably.
From a technical perspective, CAS No. 1767-46-0 exhibits a boiling point of ~180°C and moderate water solubility, facilitating its use in both aqueous and organic phases. Its lipophilic character enhances compatibility with polymer matrices, driving innovations in controlled-release systems and functional coatings. Analytical techniques like HPLC chiral separation and polarimetry are essential for quality control.
Emerging applications include electronic chemicals and liquid crystal formulations, where the compound's molecular asymmetry aids in achieving desired mesophase properties. As industries explore AI-driven molecular design, databases frequently index (S)-(+)-4-Methyl-1-hexanol as a reference structure for QSAR modeling.
Regulatory compliance remains a key focus, with REACH and FDA GRAS status being frequently queried by stakeholders. Proper handling guidelines emphasize ventilated storage and non-reactive containers to maintain stability. Suppliers often provide certificates of analysis detailing enantiomeric excess (>98% typical) and residual solvent levels.
Future research may explore biocatalytic routes for (S)-(+)-4-Methyl-1-hexanol production using engineered enzymes, addressing the carbon footprint concerns of traditional synthesis. Such innovations could position this compound as a benchmark for green chiral chemistry in coming decades.
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